2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry. The compound's chemical formula is , and it has a molecular weight of approximately 253.75 g/mol .
This compound falls under the category of heterocyclic compounds, specifically thienopyrimidines, which are characterized by their fused thiophene and pyrimidine rings. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride typically involves multi-step reactions. Common methods include:
The synthesis may require specific conditions such as temperature control and solvent selection (often using polar aprotic solvents like dimethyl sulfoxide or dichloromethane) to optimize yields and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride features a fused bicyclic system consisting of a thiophene ring and a pyrimidine moiety. The chloromethyl group is attached to the nitrogen atom at position 2 of the pyrimidine ring.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions with careful monitoring for side products and reaction completion. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for characterization.
The biological activity of 2-(Chloromethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride is often linked to its interaction with specific biological targets such as receptors or enzymes.
Quantitative structure-activity relationship studies have been conducted to elucidate how structural modifications affect binding affinities and biological activities .
Relevant data regarding melting point and boiling point can vary based on purity and form but are crucial for practical applications in laboratories .
The compound has potential applications in medicinal chemistry due to its biological activity:
Research continues into exploring its full range of biological effects and potential therapeutic applications across various fields including pharmacology and biochemistry .
The synthesis of 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride (CAS: 1609409-38-2) proceeds through a meticulously designed sequence of cyclocondensation and electrophilic chlorination steps. The initial stage involves constructing the tetrahydobenzothiophene core via acid-catalyzed cyclocondensation of 4-aminocyclohexanethiol with α-haloketones or α-haloesters. This reaction exploits the nucleophilicity of the thiol group and the electrophilicity of the carbonyl carbon to establish the benzothieno[2,3-d] heterocyclic framework [2] [7]. Following ring closure, the pyrimidin-4-amine moiety is introduced through cyclocondensation with cyanamide derivatives under acidic conditions, yielding the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine scaffold (CID 258149, C₁₀H₁₁N₃S) [1].
The critical chloromethyl functionalization is achieved through electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂) in dichloromethane at 0-5°C. This temperature control is essential to prevent polychlorination and maintain positional specificity at the 2-methyl position. The resulting 4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 88203-17-2) undergoes amination with aqueous ammonia under pressure to install the 4-amine group. Final dihydrochloride salt formation is accomplished using hydrogen chloride gas in anhydrous diethyl ether, enhancing crystallinity and stability [3] [6]. This sequence typically achieves overall yields of 45-52%, with purity >95% after recrystallization from ethanol/water mixtures.
Strategic integration of the thieno[2,3-d]pyrimidine core with triazolo[1,5-a]pyrimidine pharmacophores generates hybrid scaffolds with enhanced biological potential. This synthesis exploits the electrophilic chloromethyl group of 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine as a versatile linchpin for molecular diversification [2] [8]. Nucleophilic displacement of the chloride with sodium azide yields the corresponding 2-azidomethyl derivative, which undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. When the alkyne component incorporates a pyrimidinone motif, this "click" reaction constructs the triazolo bridge, tethering the heterocyclic systems into a single molecular architecture.
Ligand-Directed Regioselectivity: The spatial orientation between the thienopyrimidine and triazolopyrimidine moieties profoundly influences target affinity. Palladium-catalyzed Suzuki-Miyaura coupling demonstrates how ligand selection governs regiochemical outcomes. Employing XPhos [2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl] with palladium(II) acetate directs coupling to the γ-position (C-2 of pyrimidine), while tris(4-trifluoromethylphenyl)phosphine favors α-coupling (C-4) with regioselectivity ratios exceeding 17:1 [7]. This precise control enables systematic exploration of structure-activity relationships around the hybrid scaffold.
Bioactivity Implications: Preliminary screening indicates that γ-coupled hybrids exhibit superior kinase inhibition (e.g., PIM1, LIMK1) due to optimal spatial alignment of hydrogen-bond donor/acceptor groups with ATP-binding pockets. Conversely, α-coupled derivatives show enhanced activity against dihydrofolate reductase, attributed to a distinct binding mode enabled by the altered pharmacophore presentation. These findings underscore how minor positional variations in hybrid scaffold architecture can dramatically redirect biological specificity [2] [8].
The inherently low aqueous solubility of tetracyclic benzothienopyrimidines (<15 μg/mL at pH 7.4) poses significant challenges for pharmacological development. Strategic replacement of the cycloheptathiophene moiety with substituted phenyl rings dramatically improves physicochemical properties without compromising target engagement [2]. This modification reduces molecular complexity and lipophilicity while introducing sites for polarity-enhancing functional groups.
Core Structure | ClogP | Aqueous Solubility (μg/mL) | Melting Point (°C) |
---|---|---|---|
Cycloheptathiophene (Original) | 3.8 | 12 ± 2 | 218-220 (dec) |
4-Fluorophenyl | 2.9 | 85 ± 7 | 195-197 |
3,5-Dimethoxyphenyl | 2.4 | 142 ± 11 | 172-174 |
4-(Morpholinomethyl)phenyl | 2.1 | 210 ± 15 | 163-165 |
The 4-(morpholinomethyl)phenyl analog exemplifies optimal balancing of solubility (17.5-fold increase) and membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays). The morpholine nitrogen provides a protonation site enhancing water solubility at gastric pH, while the methylene spacer maintains moderate lipophilicity for passive diffusion [2]. Crystallographic analysis reveals that planar benzothiophene-phenyl torsion angles (15-25°) preserve π-conjugation, maintaining similar target binding affinities (ΔKd < 0.3 log units) versus the original tetracyclic system despite reduced ring count. These solubility-enhanced derivatives facilitate formulation development for in vivo efficacy studies.
Copper-catalyzed cross-coupling of azole nucleophiles with the chloromethylpyrimidine precursor exhibits remarkable regioisomeric divergence governed by catalytic additives. The ambident nucleophilicity of pyrazoles presents both N1 and N2 sites for alkylation, with product distribution critically influencing biological activity profiles [2] [8].
Trimethylsilyl triflate (TMSOTf) switches selectivity toward N1-alkylation (thermodynamic product) through in situ generation of a reactive benzylic cation and silylation of the pyrazole N2 position.
Bioactivity Divergence by Regioisomerism:
Azole Coupling Partner | Regioisomer | Antibacterial MIC (μg/mL) | Kinase IC₅₀ (nM) |
---|---|---|---|
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | N2-Alkylated | 50 (E. coli) | >10,000 (PIM1) |
N1-Alkylated | >200 (E. coli) | 84 (PIM1) | |
3-Bromopyrazole | N2-Alkylated | 125 (S. aureus) | 320 (MK2) |
N1-Alkylated | 15.6 (S. aureus) | 2,950 (MK2) |
The N1-regioisomers consistently demonstrate enhanced Gram-positive antibacterial activity, attributed to improved penetration through thick peptidoglycan layers. Conversely, N2-regioisomers show superior kinase inhibition profiles, particularly against PIM and LIMK families, likely due to favorable dipole alignment in the ATP-binding cleft [2]. Solvent polarity further modulates this regioselectivity: dichloromethane/hexafluoroisopropanol mixtures (7:3) favor N2-products (36:1 selectivity), while pure hexafluoroisopropanol shifts preference toward N1-coupling (3:2 selectivity) through stabilization of the cationic intermediate [9]. This exquisite control over regioisomeric identity enables rational optimization of pharmacological properties through minor synthetic modifications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1